![molecular formula C20H14BrFN6O2 B2842104 5-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921510-95-4](/img/structure/B2842104.png)
5-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
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Description
5-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C20H14BrFN6O2 and its molecular weight is 469.274. The purity is usually 95%.
BenchChem offers high-quality 5-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The research on related compounds often involves the synthesis of triazole derivatives through methods such as CuAAC click reactions, highlighting the environmental friendliness of these processes. For instance, Deswal et al. (2020) described the synthesis of 1-((1-aryl)-1H-1,2,3-triazol-4-yl)methyl-5-fluoroindoline-2,3-diones demonstrating antibacterial and antifungal potency against various strains, suggesting the triazole unit improves potency (Deswal et al., 2020).
Antimicrobial Activities
Another study by Zhao et al. (2012) on 1,2,3-triazole derivatives showed potent antimicrobial activities, indicating the significance of triazoles in developing novel antimicrobial agents (Zhao et al., 2012). Similarly, Silamkoti et al. (2005) synthesized 6-methylpurine nucleoside derivatives with substitutions that showed substrate activity for E. coli PNP, revealing potential applications in suicide gene therapy for cancer (Silamkoti et al., 2005).
Molecular Docking and DFT Study
The incorporation of triazole units has been shown to improve pharmacological activities, supported by molecular docking and density functional theory (DFT) studies. This approach helps in understanding the interaction of these compounds with biological targets and in designing drugs with enhanced efficacy.
Antifungal and Antimicrobial Effects
Studies have also focused on the antifungal and antimicrobial effects of triazole derivatives, indicating their potential in medical and veterinary applications for treating fungal diseases. For example, Ohloblina et al. (2022) investigated the biological activity of triazole derivatives in animal models, highlighting their efficacy in treating purulent wounds and suggesting a wide spectrum of biological activity (Ohloblina et al., 2022).
properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrFN6O2/c1-26-18-15(17(29)23-20(26)30)27(10-11-2-6-13(21)7-3-11)19-25-24-16(28(18)19)12-4-8-14(22)9-5-12/h2-9H,10H2,1H3,(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAOCUTZXCUOJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 41750960 |
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